Amicarbalide diisethionate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Amicarbalide diisethionate is synthesized through a series of chemical reactions involving the formation of amides. The synthesis typically involves the reaction of 3,3’-diamidinocarbanilide with ethanesulfonic acid . The reaction conditions include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Amicarbalide diisethionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.

Major Products:

Applications De Recherche Scientifique

Amicarbalide diisethionate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

Mécanisme D'action

Amicarbalide diisethionate exerts its effects through its interaction with specific molecular targets. The compound binds to the DNA of the target organism, disrupting its replication and transcription processes. This leads to the inhibition of cell growth and ultimately the death of the pathogen . The pathways involved include the inhibition of nucleic acid synthesis and the disruption of cellular metabolism.

Comparaison Avec Des Composés Similaires

Pentamidine: Another aromatic diamidine with similar antimicrobial properties.

Diminazene: Used for the treatment of trypanosomiasis and babesiosis.

Imidocarb: Effective against babesiosis and anaplasmosis.

Uniqueness: Amicarbalide diisethionate is unique due to its specific piroplasmocidal properties and its effectiveness against both bovine and equine babesiosis and anaplasmosis . Its molecular structure allows for targeted action against these pathogens, making it a valuable compound in veterinary medicine.

Activité Biologique

Amicarbalide diisethionate is an aromatic diamidine compound primarily known for its piroplasmocidal properties. It has been extensively studied for its effectiveness against various parasitic infections in livestock, particularly those caused by Anaplasma and Babesia species. This article delves into the biological activity of this compound, examining its efficacy, mechanisms of action, and associated research findings.

This compound exerts its therapeutic effects by targeting the parasites responsible for diseases such as anaplasmosis and babesiosis. The compound interferes with the metabolic processes of these protozoa, leading to their death. Its mechanism involves:

- Inhibition of nucleic acid synthesis : By disrupting the synthesis of DNA and RNA in parasites, amicarbalide prevents their replication.

- Alteration of cellular membranes : The compound affects the integrity of parasitic cell membranes, leading to cell lysis and death.

Anaplasmosis

Amicarbalide has shown significant efficacy in treating infections caused by Anaplasma marginale and A. centrale. In a study involving cattle, it was administered subcutaneously at a dosage of 20 mg/kg in two equal doses. The results indicated:

- Reduction in parasitaemia : The treatment led to a notable decrease in the levels of the parasite in the bloodstream.

- Relapse rates : Despite its effectiveness in acute cases, attempts to eliminate latent infections were unsuccessful, with relapse observed at higher dosages (40 mg/kg) indicating potential toxicity .

Babesiosis

In another study focusing on canine babesiosis, amicarbalide was compared with other treatments such as isometamidium and diminazene. The findings revealed:

- Higher relapse rates : Dogs treated with amicarbalide exhibited shorter intervals between relapses compared to those treated with other drugs .

- Efficacy against multiple strains : Amicarbalide demonstrated activity against various Babesia species, making it a versatile option for treatment .

Study 1: Efficacy in Cattle

A comprehensive study evaluated the effectiveness of this compound in splenectomized cattle infected with A. marginale. The animals were divided into groups based on treatment regimens:

| Treatment Group | Dosage (mg/kg) | Number of Treatments | Observed Effects |

|---|---|---|---|

| Group 1 | 5 | 1 | Moderate reduction in parasitaemia |

| Group 2 | 5 | 2 | Significant reduction; relapses noted |

| Group 3 | 10 | 1 | Effective but with high relapse rates |

| Group 4 | 10 | 2 | Best results with prolonged effects |

| Control | - | - | No change observed |

The study concluded that while amicarbalide was effective in reducing acute infections, it did not prevent relapses effectively .

Study 2: Comparative Analysis in Canines

A comparative analysis involving three drugs for treating canine babesiosis highlighted that while amicarbalide was effective, it resulted in more frequent relapses than isometamidium or diminazene. This suggests that while it can be used as a treatment option, careful consideration is needed regarding potential relapse rates .

Toxicity and Side Effects

While this compound is effective against certain parasitic infections, it has been associated with hepatotoxicity and nephrotoxicity at higher dosages (≥40 mg/kg). Monitoring liver and kidney function during treatment is crucial to mitigate these risks .

Propriétés

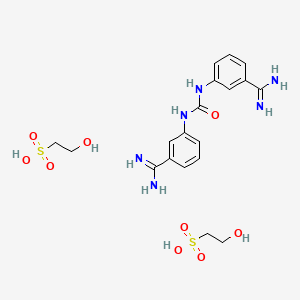

IUPAC Name |

1,3-bis(3-carbamimidoylphenyl)urea;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O.2C2H6O4S/c16-13(17)9-3-1-5-11(7-9)20-15(22)21-12-6-2-4-10(8-12)14(18)19;2*3-1-2-7(4,5)6/h1-8H,(H3,16,17)(H3,18,19)(H2,20,21,22);2*3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUMRNFCZFZXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N6O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-72-5 | |

| Record name | Amicarbalide diisethionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amicarbalide isetionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMICARBALIDE DIISETHIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCC0RF48XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.